

# Application Notes and Protocols: Metal-Catalyzed Ring Expansion Reactions of Aziridine-2-carboxylates

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## Compound of Interest

Compound Name: (S)-2-Benzylaziridine-carboxylate

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These application notes provide an overview and detailed protocols for the metal-catalyzed ring expansion reactions of aziridine-2-carboxylates. These reactions are powerful tools for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and biologically active molecules. The inherent ring strain of aziridines makes them versatile building blocks for constructing more complex molecular architectures.<sup>[1][2][3]</sup>

## Introduction

Aziridine-2-carboxylates are attractive starting materials in organic synthesis due to their inherent reactivity stemming from ring strain (approximately 26-27 kcal/mol).<sup>[2]</sup> This high reactivity allows for a variety of ring-opening and ring-expansion reactions, providing access to larger, more complex heterocyclic systems.<sup>[1][3]</sup> Metal catalysis plays a crucial role in controlling the regio- and stereoselectivity of these transformations, enabling the synthesis of enantiomerically pure products.<sup>[4][5]</sup> This document outlines key metal-catalyzed ring expansion reactions of aziridine-2-carboxylates, including detailed experimental protocols and data to facilitate their application in a research and development setting.

# I. Palladium-Catalyzed Ring-Opening Cross-Coupling Reactions

Palladium catalysis is a versatile tool for the regioselective and stereospecific ring-opening of aziridines.<sup>[4][6][7][8]</sup> These reactions often proceed via an oxidative addition of the aziridine to a Pd(0) complex, followed by transmetalation and reductive elimination to afford the cross-coupled product.<sup>[4][7]</sup>

## A. Application Note: Synthesis of $\beta^2$ -Aryl Amino Acids

A notable application of palladium catalysis is the synthesis of enantiomerically enriched  $\beta^2$ -aryl amino acids from aziridine-2-carboxylates and arylboronic acids.<sup>[4]</sup> This method provides a direct route to valuable building blocks for peptide synthesis and drug discovery. The use of a highly  $\sigma$ -donating N-heterocyclic carbene (NHC) ligand is crucial for achieving high selectivity.<sup>[4]</sup>

## B. Experimental Protocol: Palladium-Catalyzed Arylation of Aziridine-2-carboxylates

This protocol is adapted from the work of the Minakata group for the synthesis of  $\beta^2$ -aryl amino acids.<sup>[4]</sup>

Materials:

- Aziridine-2-carboxylate (1.0 equiv)
- Arylboronic acid (1.5 equiv)
- $[\text{Pd}(\text{allyl})\text{Cl}]_2$  (2.5 mol%)
- NHC ligand (e.g., IPr-HCl or a custom ligand with  $\text{NMe}_2$  groups) (5.0 mol%)
- $\text{K}_3\text{PO}_4$  (2.0 equiv)
- 1,4-Dioxane (0.1 M)
- Anhydrous, degassed solvent

## Procedure:

- To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aziridine-2-carboxylate, arylboronic acid, [Pd(allyl)Cl]<sub>2</sub>, NHC ligand, and K<sub>3</sub>PO<sub>4</sub>.
- Add anhydrous, degassed 1,4-dioxane via syringe.
- Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

## C. Data Presentation

Entry	Aziridine-2-carboxylate	Arylboronic Acid	Catalyst/Ligand	Yield (%)	ee (%)	Reference
1	N-Ts, C-Ph	Phenylboronic acid	[Pd(allyl)Cl] <sub>2</sub> / SiPr	>95	>99	<a href="#">[4]</a>
2	N-Ts, C-Me	4-Methoxyphenylboronic acid	[Pd(allyl)Cl] <sub>2</sub> / IPr-NMe <sub>2</sub>	85	98	<a href="#">[4]</a>

## II. Rhodium-Catalyzed Ring Expansion Reactions

Rhodium catalysts are effective in promoting various ring expansion reactions of aziridines, often involving the formation of ylide intermediates.[\[9\]](#)[\[10\]](#)[\[11\]](#)

## A. Application Note: Synthesis of Dehydropiperazines

Rhodium(II) catalysts can mediate the ring expansion of aziridines with N-sulfonyl-1,2,3-triazoles to produce dehydropiperazines with high diastereocontrol.<sup>[9][11]</sup> This transformation proceeds through the formation of a rhodium carbene, which then reacts with the aziridine to form an aziridinium ylide that undergoes a pseudo-1,4-sigmatropic rearrangement.<sup>[9]</sup>

## B. Experimental Protocol: Rhodium-Catalyzed Synthesis of Dehydropiperazines

This protocol is a general representation based on literature descriptions.<sup>[9][11]</sup>

Materials:

- Aziridine (1.0 equiv)
- N-Sulfonyl-1,2,3-triazole (1.2 equiv)
- $\text{Rh}_2(\text{OAc})_4$  (2 mol%)
- Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

Procedure:

- To an oven-dried flask under an inert atmosphere, add the aziridine and the N-sulfonyl-1,2,3-triazole.
- Dissolve the starting materials in the anhydrous, degassed solvent.
- Add the  $\text{Rh}_2(\text{OAc})_4$  catalyst.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring for  $\text{N}_2$  evolution and reaction progress by TLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography to afford the dehydropiperazine product.

## C. Data Presentation

Entry	Aziridine Substituent	N-Sulfonyl-1,2,3-triazole Substituent	Catalyst	Yield (%)	Diastereomeric Ratio	Reference
1	N-Ts, C-Ph	N-Ts	Rh <sub>2</sub> (OAc) <sub>4</sub>	85	>20:1	[9]
2	N-Bn, C-CO <sub>2</sub> Me	N-Bs	Rh <sub>2</sub> (esp) <sub>2</sub>	78	15:1	[11]

## III. Lewis Acid-Catalyzed Ring Expansion Reactions

Lewis acids can activate the aziridine ring towards nucleophilic attack, facilitating ring expansion reactions with various partners.[5]

### A. Application Note: Synthesis of Imidazolidin-2-ones

The reaction of aziridine-2-carboxylates with isocyanates in the presence of a Lewis acid catalyst, such as MgBr<sub>2</sub>·OEt<sub>2</sub>, provides a stereospecific route to 4-functionalized imidazolidin-2-ones.[5] This reaction proceeds with retention of configuration at the C-2 position of the aziridine.[5]

### B. Experimental Protocol: Lewis Acid-Catalyzed Synthesis of Imidazolidin-2-ones

This protocol is based on the work of Alper and coworkers.[5]

Materials:

- Aziridine-2-carboxylate (1.0 equiv)
- Isocyanate (1.1 equiv)
- MgBr<sub>2</sub>·OEt<sub>2</sub> (1.0 equiv)

- Anhydrous  $\text{CH}_2\text{Cl}_2$

Procedure:

- To a solution of the aziridine-2-carboxylate in anhydrous  $\text{CH}_2\text{Cl}_2$  under an inert atmosphere, add the isocyanate.
- Cool the mixture to 0 °C and add a solution of  $\text{MgBr}_2 \cdot \text{OEt}_2$  in  $\text{CH}_2\text{Cl}_2$  dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Extract the product with  $\text{CH}_2\text{Cl}_2$ , dry the combined organic layers over  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Purify by flash column chromatography.

## C. Data Presentation

Entry	Aziridine N-Substituent	Isocyanate	Lewis Acid	Yield (%)	Stereochemistry	Reference
1	Benzyl	Phenyl isocyanate	$\text{MgBr}_2 \cdot \text{OEt}_2$	89	Retention	[5]
2	Trityl	Ethyl isocyanate	$\text{TMSCl}$	85	Retention	[5]

## IV. Zinc-Mediated Ring Expansion to Iminothiazolidines

### A. Application Note: Synthesis of cis-2-Iminothiazolidines

The reaction of trans-N-alkyl aziridine-2-carboxylates with isothiocyanates mediated by zinc tetrafluoroborate leads to the stereoselective formation of cis-2-iminothiazolidines.[12][13] This reaction proceeds via a regio- and stereospecific nucleophilic ring opening.[12][13]

## B. Experimental Protocol: Zinc-Mediated Synthesis of cis-2-Iminothiazolidines

This protocol is adapted from the work of Abarbri and coworkers.[12][13]

Materials:

- trans-N-Alkyl aziridine-2-carboxylate (1.0 equiv)
- Isothiocyanate (1.2 equiv)
- $\text{Zn}(\text{BF}_4)_2 \cdot x\text{H}_2\text{O}$  (0.1 equiv)
- 1,2-Dichloroethane (DCE)

Procedure:

- In a reaction vessel, combine the trans-N-alkyl aziridine-2-carboxylate, isothiocyanate, and  $\text{Zn}(\text{BF}_4)_2 \cdot x\text{H}_2\text{O}$  in DCE.
- Reflux the mixture, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## C. Data Presentation

Entry	Aziridine N-Alkyl Group	Isothiocyanate	Yield (%)	Product	Reference
1	Isopropyl	Phenyl isothiocyanate	90	cis-2-Iminothiazolidine	[12]
2	Cyclohexyl	4-Chlorophenyl isothiocyanate	82	cis-2-Iminothiazolidine	[12]
3	Isopropyl	Ethyl isothiocyanate	75	cis-Thiazolidine-2-iminium tetrafluoroborate	[12][13]

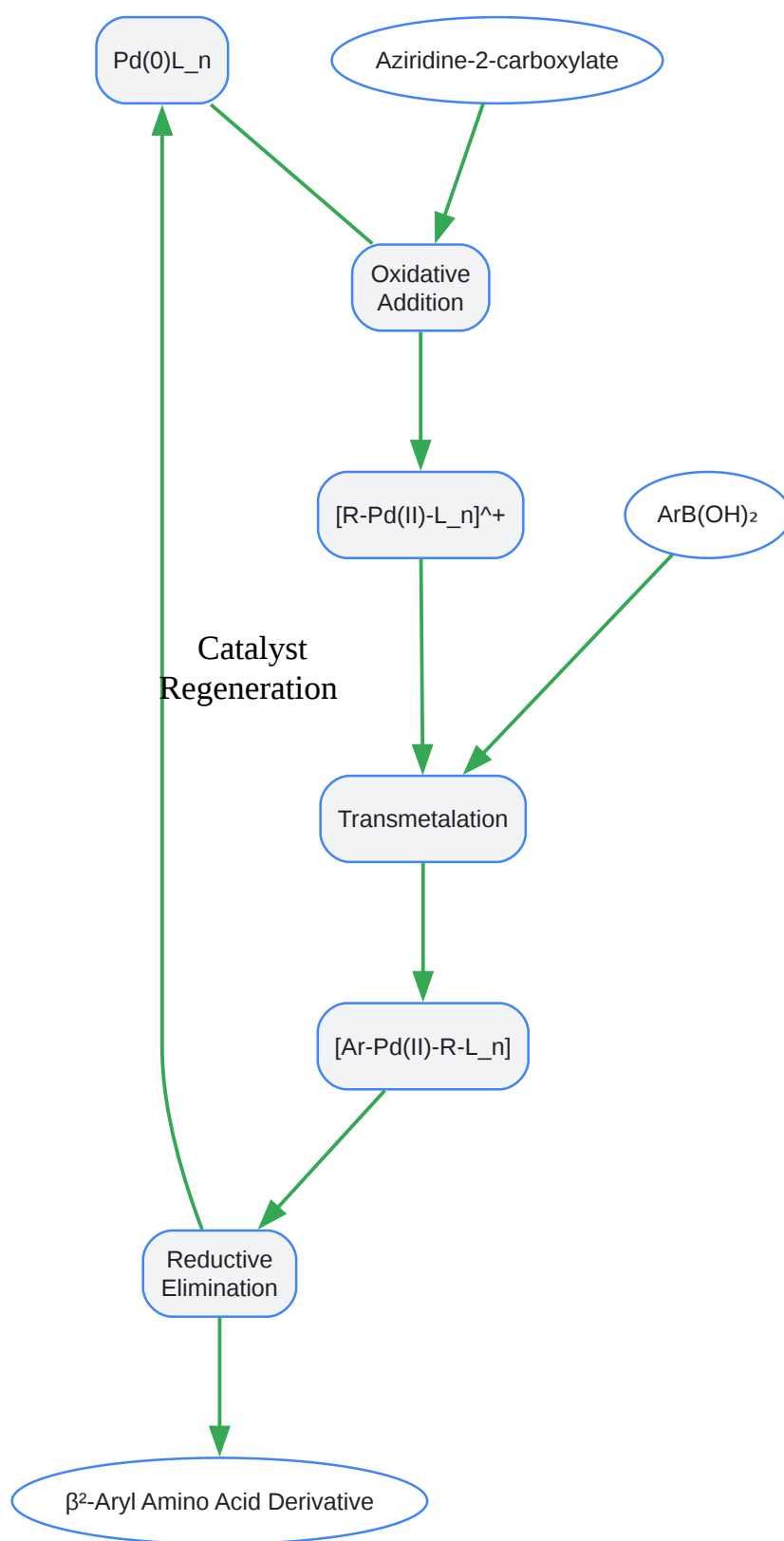
## Visualizations



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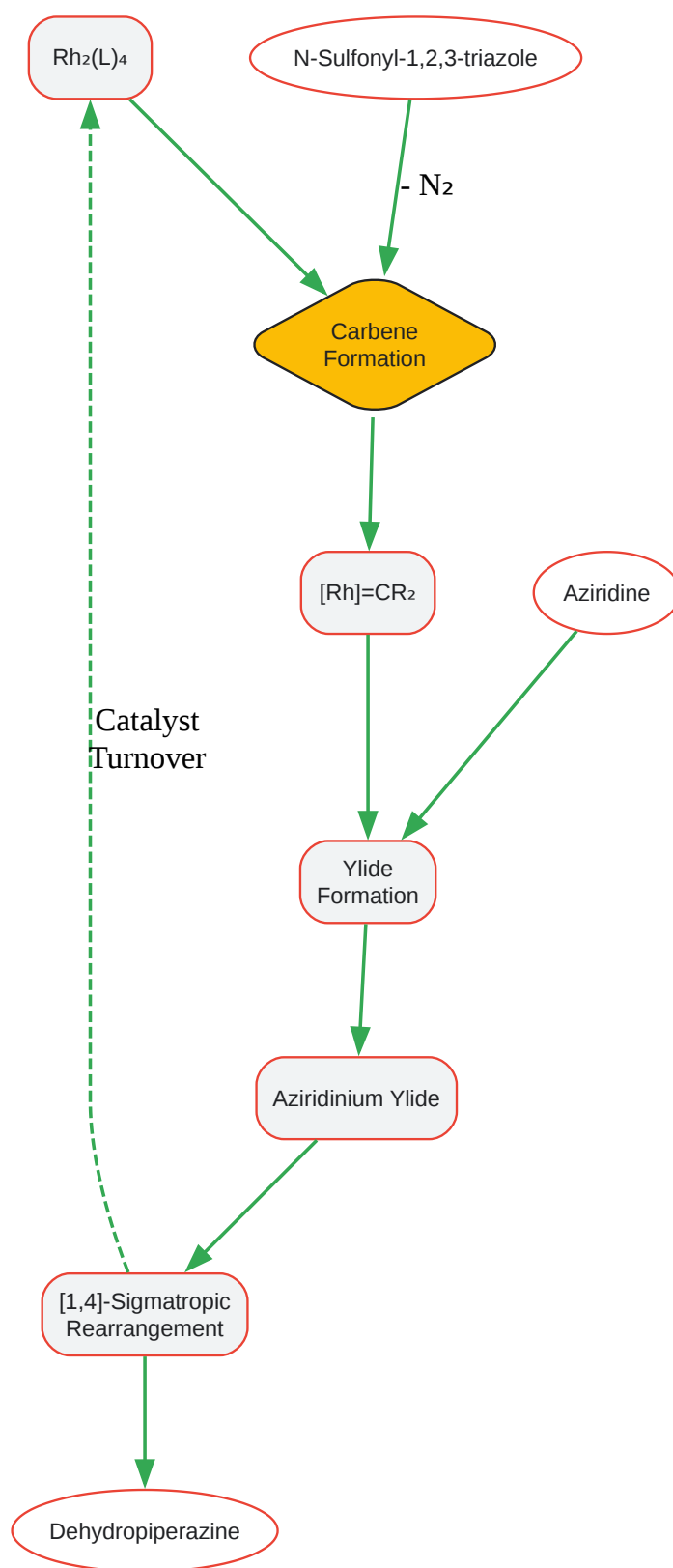
Caption: General experimental workflow for metal-catalyzed reactions.





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Caption: Palladium-catalyzed ring-opening arylation cycle.



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Caption: Rhodium-catalyzed dehydropiperazine synthesis pathway.

This document provides a starting point for researchers interested in utilizing metal-catalyzed ring expansion reactions of aziridine-2-carboxylates. For more specific applications and substrate scopes, consulting the primary literature is recommended.

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